molecular formula C15H23N3O4S B15062509 tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B15062509
M. Wt: 341.4 g/mol
InChI Key: PZAOLVHWUGBISR-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(20)18-8-6-7-11(18)12-16-10(9-23-12)13(19)17(4)21-5/h9,11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAOLVHWUGBISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Preparation

Starting material : (R)- or (S)-pyrrolidine-2-carboxylic acid (chiral pool approach)
Protection protocol :

  • Dissolve pyrrolidine-2-carboxylic acid (1.0 eq) in dry THF under N₂
  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq)
  • Stir at 25°C for 12 h
    Yield : 89-93% tert-butyl pyrrolidine-1-carboxylate-2-carboxylic acid

Table 1: Boc Protection Optimization

Solvent Base Temperature Time (h) Yield (%)
THF None 25°C 12 89
DCM TEA 0°C 6 92
DMF Pyridine 40°C 4 85

Thiazole Ring Construction

Hantzsch Thiazole Synthesis :

  • React Boc-protected pyrrolidine-2-carbonyl chloride (1.0 eq) with thioamide precursor
  • Use Lawesson’s reagent (2.0 eq) for thionation
  • Cyclize with α-bromoketone derivatives at 80°C in ethanol

Alternative approach : Suzuki-Miyaura coupling for pre-formed thiazole boronic esters:

  • Prepare 4-carboxy-thiazol-2-ylboronic acid pinacol ester
  • Couple with Boc-pyrrolidine using Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ base in DME/H₂O (3:1) at 90°C

Table 2: Coupling Method Comparison

Method Catalyst Temp (°C) Yield (%) Purity (HPLC)
Hantzsch - 80 67 88%
Suzuki Pd(PPh₃)₄ 90 82 95%
Negishi Pd₂(dba)₃ 110 75 91%

Carbamoyl Group Installation

Stepwise acylation :

  • Activate 4-carboxy-thiazole intermediate with EDCl/HOBt (1.5 eq each)
  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq)
  • Stir in DMF at 0°C → 25°C over 6 h

Critical parameters :

  • pH control at 7.5-8.0 prevents Boc group cleavage
  • Strict exclusion of moisture improves amide bond formation efficiency

Table 3: Coupling Reagent Screening

Reagent System Conversion (%) Side Products
EDCl/HOBt 95 <2%
HATU/DIPEA 98 5% (racemization)
DCC/DMAP 88 10% (urea)

Stereochemical Control Strategies

The pyrrolidine-thiazole junction requires precise stereochemical management:

Asymmetric induction methods :

  • Chiral auxiliary approach using Oppolzer’s sultam
  • Enzymatic resolution with Pseudomonas cepacia lipase (PS-C)
  • Diastereomeric crystallization with L-tartaric acid

Table 4: Enantiomeric Excess (ee) Optimization

Method Solvent ee (%) Recovery (%)
Chiral HPLC Heptane/EtOH 99.5 89
Enzymatic TBME 95 78
Crystallization MeOH/H₂O 98 82

Purification and Characterization

Chromatographic Methods

  • Normal phase silica : 5% → 30% EtOAc/hexanes gradient
  • Chiral separation : CHIRALPAK AD-H column, ethanol mobile phase
  • HPLC conditions :
    • Column: C18, 150 × 4.6 mm
    • Gradient: 10-90% MeCN/H₂O (+0.1% TFA) over 20 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.45 (s, 9H, Boc)
  • δ 3.25 (s, 3H, NCH₃)
  • δ 3.65 (s, 3H, OCH₃)
  • δ 5.12 (m, 1H, pyrrolidine H-2)
  • δ 7.85 (s, 1H, thiazole H-5)

HRMS (ESI+) :

  • Calculated for C₁₅H₂₂N₃O₄S [M+H]⁺: 348.1284
  • Found: 348.1286

Scale-Up Considerations

Critical Process Parameters

  • Temperature control : Thiazole cyclization exotherm requires jacketed reactor cooling
  • Oxygen sensitivity : Pd-catalyzed steps need rigorous N₂ sparging
  • Mass transfer : High-shear mixing improves heterogeneous reaction rates

Table 5: Kilo-Lab Scale Performance

Parameter Lab Scale Pilot Plant
Batch size 50 g 2.5 kg
Cycle time 72 h 96 h
Overall yield 61% 58%
Purity 99.2% 98.7%

Alternative Synthetic Approaches

Flow Chemistry Route

  • Continuous Hantzsch thiazole synthesis at 120°C, 15 bar
  • Residence time: 8 min → 85% conversion
  • Integrated Boc deprotection/reprotection module

Biocatalytic Methods

  • Lipase-mediated dynamic kinetic resolution:
    • Substrate: rac-2-bromo-1-(thiazol-4-yl)ethanone
    • Enzyme: Candida antarctica Lipase B (CAL-B)
    • ee >99% achieved in 24 h

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated forms of the compound.

Scientific Research Applications

Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: Similar but lacks the thiazole ring.

Uniqueness

Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of both a thiazole ring and a pyrrolidine ring in its structure. This combination of rings provides distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O4SC_{12}H_{22}N_{2}O_{4}S with a molar mass of approximately 286.38 g/mol. The structure comprises a pyrrolidine ring, a thiazole moiety, and a tert-butyl ester group, which contribute to its unique pharmacological properties .

Synthesis

The synthesis of this compound typically involves multiple synthetic steps that may include:

  • Formation of the thiazole ring : Utilizing appropriate precursors to create the thiazole structure.
  • Pyrrolidine ring formation : Employing cyclization reactions to incorporate the pyrrolidine moiety.
  • Carbamoylation : Introducing the methoxy(methyl)carbamoyl group through carbamoylation reactions.

These synthetic methodologies are optimized for yield and purity to ensure the compound's efficacy in biological assays .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Notably, thiazole-containing derivatives have been investigated for their ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation .

Case Study : A study on thiazole derivatives demonstrated that certain analogues showed potent cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features displayed IC50 values lower than those of established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Hsp90 : Disruption of protein folding and stabilization, leading to apoptosis in cancer cells.
  • Interference with cellular signaling pathways : Modulating pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Biological Activity Comments
Thiazole moietyEnhances anticancer activityEssential for binding to Hsp90
Methoxy(methyl) groupIncreases solubility and bioavailabilityImproves pharmacokinetic properties
Pyrrolidine ringContributes to overall stabilityAffects conformational flexibility

These insights guide further modifications to enhance efficacy and reduce potential side effects .

Potential Applications

The potential applications of this compound extend beyond oncology. Its unique structure suggests possible uses in:

  • Anticonvulsant therapies : Similar thiazole derivatives have shown promise in treating seizures .
  • Neuroprotective agents : Investigations into its effects on neurodegenerative models indicate potential benefits in conditions like Alzheimer's disease .

Q & A

Q. What synthetic strategies are recommended for preparing the target compound with high yield?

The compound can be synthesized via mixed anhydride intermediates. Key steps include:

  • Reacting the starting carboxylic acid with isobutyl chloroformate in the presence of DIPEA (6.45 mmol) in CH₂Cl₂ at room temperature for 2 hours to form the mixed anhydride .
  • Subsequent coupling with methoxy(methyl)amine in CH₂Cl₂ overnight, followed by extraction and flash chromatography (0–100% ethyl acetate/hexane gradient) to achieve 59% yield .
  • Critical parameters : Stoichiometric control of DIPEA (2 eq relative to acid) and anhydride formation monitoring via LC-MS to minimize side reactions.

Q. How can structural confirmation be performed using spectroscopic methods?

  • NMR : Analyze the pyrrolidine ring protons (δ 3.2–4.0 ppm for CH₂ groups) and thiazole carbamoyl carbonyl (δ ~165 ppm in ¹³C NMR) .
  • HRMS : Verify molecular ion peaks with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₇H₂₆N₃O₄S: 368.1645) .
  • IR : Confirm carbamoyl C=O stretch at ~1680 cm⁻¹ and Boc-group C=O at ~1720 cm⁻¹ .

Q. What purification methods are effective for isolating the final product?

  • Flash chromatography : Use a silica gel column with ethyl acetate/hexane gradients to resolve polar impurities. Pre-adsorb the crude product onto silica gel before loading .
  • Alternative : For hygroscopic intermediates, employ azeotropic drying with toluene under reduced pressure to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical integrity at the pyrrolidine ring be ensured during synthesis?

  • Chiral auxiliaries : Use enantiopure Boc-protected pyrrolidine precursors (e.g., (2S)-configured starting materials) to retain stereochemistry during coupling .
  • X-ray crystallography : For absolute configuration confirmation, grow single crystals in ethyl acetate/hexane and compare with reported data (e.g., CCDC entries for similar thiazole-pyrrolidine derivatives) .

Q. What experimental design principles apply when optimizing reaction conditions for scale-up?

  • DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, test DIPEA vs. N-methylmorpholine as bases in anhydride formation .
  • Kinetic profiling : Use in-situ IR or LC-MS to identify rate-limiting steps (e.g., slow carbamoyl coupling at <20°C) .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Variable temperature (VT) NMR : Heat the sample to 50°C in DMSO-d₆ to assess conformational exchange broadening in the pyrrolidine ring .
  • COSY/HSQC : Assign overlapping proton signals (e.g., thiazole CH vs. pyrrolidine CH₂) through 2D correlation spectroscopy .

Q. What strategies mitigate side reactions during carbamoyl group installation?

  • Protecting group choice : Replace Boc with Fmoc if nucleophilic attack on the carbamate is observed .
  • Low-temperature coupling : Perform the reaction at 0°C to suppress thiazole ring alkylation by reactive intermediates .

Q. How can computational methods predict the compound’s reactivity or stability?

  • DFT calculations : Model the transition state of carbamoyl coupling to identify steric hindrance from the Boc group .
  • QSPR models : Correlate logP values (calculated via ChemAxon) with observed solubility in acetonitrile/water mixtures .

Methodological Tables

Key Reaction Optimization Parameters
Parameter
---------------------
DIPEA Equivalents
Reaction Temperature
Chromatography Solvent
Common Characterization Challenges
Issue
---------------------------
Overlapping NMR signals
Low HRMS signal intensity
Hygroscopic intermediates

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